Benzo[d][1,3]dioxol-4-ylboronic acid
Overview
Description
Benzo[d][1,3]dioxol-4-ylboronic acid is a boronic acid with the CAS Number: 361456-68-0. It has a molecular weight of 165.94 and its IUPAC name is 1,3-benzodioxol-4-ylboronic acid12.
Synthesis Analysis
The synthesis of Benzo[d][1,3]dioxol-4-ylboronic acid involves the use of n-butyllithium in tetrahydrofuran and hexanes at -78 - 20℃ for 3 hours. The reaction was maintained at that temperature for 3 hours, then warmed up to room temperature and cooled back to 0 0 C immediately. The solution was acidified to pH=2 with HCI 2N and neutralized to pH=7 with NaOH 2N, it was then extracted with ethyl acetate (3 x 25 ml), the organic solution was washed with brine, dried over sodium sulphate and the solvent removed under reduced pressure to yield the title compound (570 mg, 69percent) as a white solid2.Molecular Structure Analysis
The InChI Code for Benzo[d][1,3]dioxol-4-ylboronic acid is 1S/C7H7BO4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3,9-10H,4H212.
Chemical Reactions Analysis
Benzo[d][1,3]dioxol-4-ylboronic acid can be used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions3.
Physical And Chemical Properties Analysis
Benzo[d][1,3]dioxol-4-ylboronic acid is a solid at room temperature. It has a water solubility of 15.4 mg/ml or 0.0927 mol/l, classifying it as soluble2.Scientific Research Applications
Benzoxaboroles: A Derivative with Broad Applications
Benzoxaboroles, derivatives of phenylboronic acids such as Benzo[d][1,3]dioxol-4-ylboronic acid, have seen a resurgence in interest due to their exceptional properties and wide applications. Historically, some compounds in this class were described over 50 years ago, but most research into them has been conducted recently. Benzoxaboroles have been utilized as building blocks and protecting groups in organic synthesis. They also display biological activity and have been involved in clinical trials, underscoring their potential in drug development. Their ability to bind hydroxyl compounds allows them to act as molecular receptors for sugars and glycoconjugates, highlighting their versatility in chemical synthesis and potential therapeutic applications (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).
Therapeutic Applications
Benzoxaborole compounds have found a broad spectrum of applications in medicinal chemistry due to their physicochemical and drug-like properties. In the last decade, the use of the benzoxaborole moiety in compound design led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents, as well as anti-inflammatory drugs. This versatility is underpinned by the unique mechanism of action related to the electron-deficient nature of the boron atom, making benzoxaboroles highly interesting for pharmaceutical development. Currently, two benzoxaborole derivatives are clinically used for treating onychomycosis and atopic dermatitis, with more compounds in various stages of clinical trials (Nocentini, Supuran, & Winum, 2018).
Synthetic and Pharmacological Potential
Further research has highlighted benzofuran derivatives, such as 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, for their synthetic and pharmacological potential. These derivatives have been synthesized primarily through cyclization of salicylic acid derivatives and are known for undergoing various chemical transformations. Despite the structural similarity to the coumarin core and subsequent studies into their anticoagulant, antimicrobial, and antitumor properties, the pharmacological properties of these derivatives remain underexplored, indicating a rich area for future research and application development (Hryhoriv, Lega, & Shemchuk, 2021).
Safety And Hazards
The compound has been classified with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P33812.
Future Directions
The future directions for Benzo[d][1,3]dioxol-4-ylboronic acid are not specified in the available data. However, given its potential in the synthesis of cross-coupled reactions with palladium complexes and azides, it may have applications in the development of new chemical reactions or compounds3.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
1,3-benzodioxol-4-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIKNVAUEWMMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400617 | |
Record name | 2,3-METHYLENEDIOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-4-ylboronic acid | |
CAS RN |
361456-68-0 | |
Record name | 2,3-METHYLENEDIOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Methylenedioxyphenyl boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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